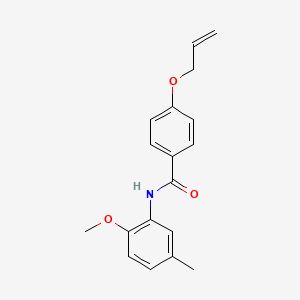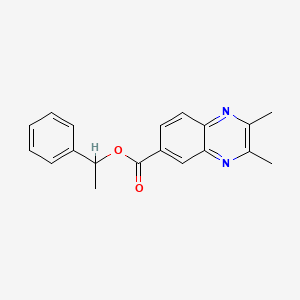![molecular formula C15H14N4O3 B4400514 3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4400514.png)
3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole
描述
3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. This compound is a heterocyclic organic molecule that contains both oxygen and nitrogen atoms in its structure.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological effects by modulating various molecular targets in the body. Some of the potential molecular targets of this compound include:
- Protein Kinases: this compound has been shown to inhibit various protein kinases such as AKT, ERK, and JNK. These protein kinases play a crucial role in cell proliferation and survival, and their inhibition can lead to apoptosis and cell death.
- Reactive Oxygen Species: this compound has been shown to reduce the levels of reactive oxygen species (ROS) in the body. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various pathological conditions.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects in the body. Some of the most notable effects of this compound include:
- Antioxidant Activity: this compound has potent antioxidant activity, which helps to reduce oxidative stress and inflammation in the body.
- Anti-inflammatory Activity: this compound has been shown to reduce inflammation in various animal models of inflammatory diseases. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial Activity: this compound has potent antimicrobial activity against various bacterial and fungal pathogens.
实验室实验的优点和局限性
3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
- High Potency: this compound has high potency, which makes it suitable for use in small quantities.
- Broad Spectrum of Activity: this compound has a broad spectrum of activity, which makes it suitable for use against various pathogens and diseases.
- Limited Solubility: this compound has limited solubility in water, which can make it difficult to use in certain experimental settings.
- Limited Stability: this compound has limited stability, which can lead to degradation over time.
未来方向
There are several future directions for the research and development of 3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole. Some of the most promising directions for future research include:
- Development of Novel Anticancer Drugs: this compound has shown promising anticancer activity in various studies. Future research can focus on developing novel anticancer drugs based on this compound.
- Development of Neuroprotective Agents: this compound has shown neuroprotective activity in various animal models of neurological disorders. Future research can focus on developing novel neuroprotective agents based on this compound.
- Development of Antimicrobial Agents: this compound has potent antimicrobial activity against various bacterial and fungal pathogens. Future research can focus on developing novel antimicrobial agents based on this compound.
- Mechanistic Studies: The mechanism of action of this compound is not fully understood. Future research can focus on elucidating the molecular targets and pathways involved in the pharmacological effects of this compound.
科学研究应用
3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific research fields. Some of the most promising applications of this compound include:
- Cancer Research: this compound has shown promising anticancer activity in various in vitro and in vivo studies. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has the potential to be developed into a novel anticancer drug.
- Neurological Disorders: this compound has shown neuroprotective activity in various animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It exerts its neuroprotective effects by reducing oxidative stress and inflammation.
- Infectious Diseases: this compound has shown promising antimicrobial activity against various bacterial and fungal pathogens. It inhibits the growth of these pathogens by disrupting their cell membranes and inhibiting their metabolic pathways.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-3-12-13(21-9-20-12)5-10(1)6-14-18-15(22-19-14)4-2-11-7-16-17-8-11/h1,3,5,7-8H,2,4,6,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKQPLSLGSSAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NOC(=N3)CCC4=CNN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dimethylamino)benzyl]cycloheptanamine hydrochloride](/img/structure/B4400434.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4400435.png)
![2,6-dimethyl-4-[4-(phenylthio)butyl]morpholine hydrochloride](/img/structure/B4400440.png)
![ethyl 4-[4-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4400459.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4400468.png)
![2-[(4-bromophenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4400473.png)

![4-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl propionate](/img/structure/B4400477.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]butanamide](/img/structure/B4400498.png)

![2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400520.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B4400534.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methoxyphenyl)glycinamide](/img/structure/B4400541.png)
![5-[(1,3-benzodioxol-5-yloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4400543.png)